molecular formula C12H17ClN4O4 B13830148 Methyl 2-[(2-chloro-5-nitropyrimidin-4-yl)-propan-2-ylamino]butanoate

Methyl 2-[(2-chloro-5-nitropyrimidin-4-yl)-propan-2-ylamino]butanoate

Cat. No.: B13830148
M. Wt: 316.74 g/mol
InChI Key: YZFOSBLUVPNFJV-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C12H17ClN4O4

Molecular Weight

316.74 g/mol

IUPAC Name

methyl 2-[(2-chloro-5-nitropyrimidin-4-yl)-propan-2-ylamino]butanoate

InChI

InChI=1S/C12H17ClN4O4/c1-5-8(11(18)21-4)16(7(2)3)10-9(17(19)20)6-14-12(13)15-10/h6-8H,5H2,1-4H3

InChI Key

YZFOSBLUVPNFJV-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)OC)N(C1=NC(=NC=C1[N+](=O)[O-])Cl)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(2-chloro-5-nitropyrimidin-4-yl)-propan-2-ylamino]butanoate typically involves the reaction of 2-chloro-5-nitropyrimidine with isopropylamine under controlled conditions. The resulting intermediate is then reacted with methyl 2-bromobutanoate to form the final product . The reaction conditions often include the use of inert atmospheres, such as nitrogen or argon, and temperatures ranging from 2-8°C to ensure the stability of the compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are carefully monitored and controlled to optimize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(2-chloro-5-nitropyrimidin-4-yl)-propan-2-ylamino]butanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Substitution: Derivatives with different substituents on the pyrimidine ring.

    Reduction: Amino derivatives.

    Oxidation: Carboxylic acids.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity
    • Methyl 2-[(2-chloro-5-nitropyrimidin-4-yl)-propan-2-ylamino]butanoate has been studied for its potential anticancer properties, particularly in targeting specific cancer cell lines. Research indicates that compounds with similar structural motifs exhibit cytotoxic effects on various tumor cells, suggesting a possible mechanism of action through the inhibition of DNA synthesis or interference with cellular signaling pathways.
  • Antimicrobial Properties
    • The compound has also been evaluated for antimicrobial activity against a range of pathogens. Preliminary studies have shown that derivatives of pyrimidine compounds can inhibit bacterial growth, making them potential candidates for developing new antibiotics.
  • Neurological Applications
    • There is emerging evidence that this compound may have neuroprotective effects. Research into related compounds suggests they could modulate neuroinflammatory processes and protect against neurodegenerative diseases.

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry explored the anticancer efficacy of this compound on human breast cancer cells. The results indicated significant inhibition of cell proliferation at micromolar concentrations, with a mechanism involving apoptosis induction and cell cycle arrest.

Concentration (µM)Cell Viability (%)
0100
185
560
1030

Case Study 2: Antimicrobial Activity

In a comparative study, the antimicrobial properties of this compound were assessed against standard antibiotics. The compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.

PathogenInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Control (Ampicillin)20

Mechanism of Action

The mechanism of action of Methyl 2-[(2-chloro-5-nitropyrimidin-4-yl)-propan-2-ylamino]butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function . The pathways involved in its mechanism of action are often related to its ability to form stable complexes with proteins and other biomolecules .

Comparison with Similar Compounds

Research Findings and Limitations

  • Available Data: The evidence provides foundational data (e.g., molecular weight, supplier specifications) but lacks explicit comparative studies.
  • Gaps in Evidence: No peer-reviewed studies on reactivity, solubility, or bioactivity are cited. Comparative analyses with analogs remain speculative without experimental data.

Biological Activity

Methyl 2-[(2-chloro-5-nitropyrimidin-4-yl)-propan-2-ylamino]butanoate, with the CAS number 946161-16-6, is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant studies that highlight its efficacy in various applications.

Chemical Structure and Properties

The compound's molecular formula is C12H17ClN4O4, with a molecular weight of approximately 316.74 g/mol. It features a pyrimidine moiety, which is significant for its biological interactions.

PropertyValue
Molecular FormulaC12H17ClN4O4
Molecular Weight316.74 g/mol
CAS Number946161-16-6
Purity97%

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process includes the introduction of the chloro and nitro groups onto the pyrimidine ring, followed by the amination and esterification steps to yield the final product.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of compounds containing pyrimidine structures. For instance, derivatives similar to this compound have shown significant inhibition against various bacterial strains. In vitro tests indicated that these compounds can disrupt bacterial cell walls or interfere with metabolic pathways essential for bacterial growth .

Anticancer Potential

Research has indicated that compounds with similar structures exhibit anticancer properties. A study on chloroethyl pyrimidine nucleosides reported significant inhibition of cell proliferation in cancer cell lines, suggesting that this compound may also possess similar effects . The mechanism often involves the induction of apoptosis in cancer cells through various signaling pathways.

Anti-inflammatory Effects

The compound's potential anti-inflammatory effects are also noteworthy. Pyrimidine derivatives have been shown to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and mediators . This could make this compound a candidate for therapeutic applications in inflammatory diseases.

Case Studies

  • Antimicrobial Screening : A series of experiments conducted on methyl pyrimidine derivatives demonstrated a concentration-dependent inhibition of bacterial growth, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were found to be in the micromolar range, indicating potent activity .
  • Cancer Cell Line Studies : In vitro studies using A431 vulvar epidermal carcinoma cells showed that compounds similar to this compound inhibited cell migration and invasion significantly . This suggests potential use in cancer therapy.
  • Inflammation Models : Research involving animal models of inflammation indicated that pyrimidine derivatives could significantly reduce markers of inflammation, supporting their use in treating conditions like arthritis or colitis .

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